2-(4-Methylpiperazin-2-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

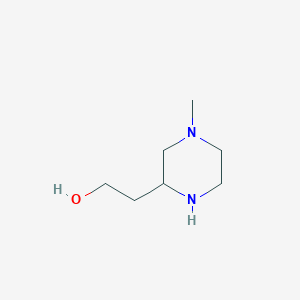

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9-4-3-8-7(6-9)2-5-10/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIMSDKCNRHEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596169 | |

| Record name | 2-(4-Methylpiperazin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211053-48-4 | |

| Record name | 2-(4-Methylpiperazin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-2-yl)ethanol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(4-methylpiperazin-2-yl)ethanol, a heterocyclic compound with potential applications as a scaffold in medicinal chemistry and drug development. Due to the absence of a well-documented, direct synthesis in peer-reviewed literature, this document outlines a robust, multi-step synthetic route designed with high scientific integrity. The proposed pathway leverages well-established, validated chemical transformations, including orthogonal protection strategies, selective reduction, carbon chain homologation, and regioselective N-methylation. Each step is rationalized based on established chemical principles, with detailed experimental protocols provided for researchers and drug development professionals. This guide serves as a practical blueprint for the synthesis of this novel piperazine derivative.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[1][2] The introduction of substituents on both the nitrogen and carbon atoms of the piperazine core allows for the fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.[3] The target molecule, this compound, incorporates three key structural features: a C2-substituted ethanol group, an N4-methyl group, and a chiral center at the C2 position. This unique combination of functionalities offers multiple points for further derivatization, making it a valuable building block for creating diverse chemical libraries for drug discovery.

This guide proposes a logical and efficient pathway for the synthesis of this compound, starting from a commercially available chiral precursor. The strategy emphasizes regiochemical and stereochemical control throughout the synthesis.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a strategy centered on the sequential and controlled functionalization of a piperazine core. The primary challenge lies in the regioselective introduction of the methyl group at the N4 position and the ethanol group at the C2 position. An orthogonal protection strategy is key to achieving this selectivity.

Our proposed retrosynthesis begins by disconnecting the N4-methyl group, suggesting a late-stage methylation of a free secondary amine. The C2-ethanol side chain can be derived from a protected hydroxymethyl group via a one-carbon homologation. This hydroxymethyl group, in turn, can be obtained by the reduction of a carboxylic acid. This leads back to a differentially protected piperazine-2-carboxylic acid, which can be sourced from commercially available, enantiomerically pure starting materials.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The forward synthesis is designed as a six-stage process, ensuring high levels of control at each transformation.

Stage 1: Orthogonal Protection of (S)-Piperazine-2-carboxylic Acid

The synthesis commences with commercially available (S)-piperazine-2-carboxylic acid dihydrochloride. To enable selective manipulation of the two nitrogen atoms and the carboxylic acid, an orthogonal protection strategy is employed. The N1 nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, and the N4 nitrogen is protected with a benzyloxycarbonyl (Cbz) group. The Boc group is acid-labile, while the Cbz group can be removed via hydrogenolysis, allowing for selective deprotection in later stages.

Workflow:

-

React (S)-piperazine-2-carboxylic acid dihydrochloride with Boc-anhydride (Boc₂O) under basic conditions to yield (S)-1-Boc-piperazine-2-carboxylic acid.

-

Protect the remaining secondary amine at N4 with benzyl chloroformate (Cbz-Cl) to afford the fully protected intermediate, (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid (1) .

Stage 2: Reduction of the Carboxylic Acid

The carboxylic acid moiety at the C2 position is selectively reduced to a primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is an effective reagent for this transformation, as it reduces carboxylic acids in the presence of the less reactive carbamate protecting groups. This step is analogous to established procedures for reducing protected amino acids.[4]

Workflow:

-

Treat compound 1 with BH₃·THF in an anhydrous solvent such as tetrahydrofuran (THF).

-

Workup of the reaction yields (S)-1-Boc-4-Cbz-2-(hydroxymethyl)piperazine (2) .

Stage 3: One-Carbon Homologation to Form the Ethanol Side Chain

To extend the C2-hydroxymethyl group to a C2-hydroxyethyl group, a two-step homologation sequence is proposed.

Workflow:

-

Oxidation: The primary alcohol of compound 2 is oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) in dichloromethane (DCM). This prevents over-oxidation to the carboxylic acid and yields (S)-1-Boc-4-Cbz-piperazine-2-carbaldehyde (3) .

-

Wittig Reaction & Hydrolysis:

-

Compound 3 is subjected to a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride to form an intermediate vinyl ether.

-

Subsequent acidic workup hydrolyzes the vinyl ether to yield the homologated aldehyde, (S)-1-Boc-4-Cbz-piperazine-2-acetaldehyde (4) .

-

-

Reduction: The newly formed aldehyde is reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol, yielding (S)-1-Boc-4-Cbz-2-(2-hydroxyethyl)piperazine (5) .

Stage 4: Protection of the Hydroxyl Group

To prevent interference in the subsequent N-methylation step, the primary alcohol of the ethanol side chain is temporarily protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.

Workflow:

-

React compound 5 with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in an anhydrous solvent like dimethylformamide (DMF).

-

This reaction yields the protected alcohol, (S)-1-Boc-4-Cbz-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine (6) .

Stage 5: Selective Deprotection and N-Methylation

This stage involves the regioselective methylation of the N4 position.

Workflow:

-

Selective Cbz Deprotection: The Cbz group at N4 is selectively removed via catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This reaction leaves the Boc and TBDMS protecting groups intact, yielding the free secondary amine, (S)-1-Boc-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine (7) .

-

N-Methylation: The secondary amine at N4 is methylated using the Eschweiler-Clarke reaction, which involves treatment with formaldehyde and formic acid.[5][6] This is a high-yielding reductive amination procedure that is specific to secondary amines and avoids over-alkylation. The product is (S)-1-Boc-4-methyl-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine (8) .

Stage 6: Final Deprotection

In the final stage, the remaining protecting groups (Boc and TBDMS) are removed to yield the target compound.

Workflow:

-

The Boc and TBDMS groups are both acid-labile and can be removed simultaneously by treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid (HCl) in an alcohol solvent.

-

Aqueous workup and purification will yield the final product, This compound (9) .

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the proposed synthesis pathway.

Protocol 1: Synthesis of (S)-1-Boc-4-Cbz-2-(hydroxymethyl)piperazine (2)

-

Protection: To a solution of (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (3.0 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude (S)-1-Boc-piperazine-2-carboxylic acid is used in the next step without further purification.

-

Dissolve the crude product in a 1:1 mixture of THF and water, and cool to 0 °C. Add sodium bicarbonate (3.0 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.2 eq). Stir at room temperature for 16 hours. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to yield compound 1 .

-

Reduction: Dissolve compound 1 (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C and add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 1 M NaOH, and again water. Filter the resulting slurry and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain compound 2 .

Protocol 2: Synthesis of (S)-1-Boc-4-methyl-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine (8)

-

Homologation & Protection (compounds 3-6):

-

To a solution of alcohol 2 (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.5 eq). Stir for 2 hours at room temperature. Quench with a saturated solution of Na₂S₂O₃ and NaHCO₃. Extract with DCM, dry, and concentrate to get aldehyde 3 .

-

To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0 °C, add a strong base like n-BuLi. Stir for 30 minutes, then add a solution of aldehyde 3 (1.0 eq) in THF. Stir for 4 hours. Quench with water and extract. The crude vinyl ether is then dissolved in a THF/water mixture with a catalytic amount of HCl and stirred for 6 hours to yield aldehyde 4 .

-

Dissolve aldehyde 4 (1.0 eq) in methanol at 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir for 1 hour. Quench with acetone, concentrate, and extract to get alcohol 5 .

-

Dissolve alcohol 5 (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF. Add TBDMSCl (1.2 eq) and stir at room temperature for 12 hours. Extract with diethyl ether, wash with water and brine, dry, and concentrate to get protected alcohol 6 . Purify by column chromatography.

-

-

Selective Deprotection: Dissolve compound 6 (1.0 eq) in ethanol. Add 10% Pd/C catalyst (10% w/w). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon) for 16 hours. Filter the reaction mixture through Celite and concentrate the filtrate to obtain compound 7 .

-

N-Methylation: To a solution of amine 7 (1.0 eq) in methanol, add aqueous formaldehyde (37%, 1.5 eq) followed by formic acid (1.5 eq). Heat the mixture to reflux for 6 hours. Cool to room temperature and basify with 2 M NaOH. Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield compound 8 .

Protocol 3: Synthesis of this compound (9)

-

Dissolve the protected compound 8 (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 3 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Dissolve the residue in water and basify to pH > 12 with solid NaOH.

-

Extract the aqueous layer multiple times with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, This compound (9) . Further purification can be achieved by distillation or crystallization if necessary.

Data Summary

| Step | Starting Material | Key Reagents | Product | Rationale |

| 1 | (S)-Piperazine-2-carboxylic acid | 1. Boc₂O, Na₂CO₃2. Cbz-Cl, NaHCO₃ | 1 : (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid | Orthogonal protection of nitrogens for selective functionalization. |

| 2 | Compound 1 | BH₃·THF | 2 : (S)-1-Boc-4-Cbz-2-(hydroxymethyl)piperazine | Selective reduction of carboxylic acid to primary alcohol.[4] |

| 3 | Compound 2 | 1. DMP2. Ph₃P=CHOMe3. H₃O⁺4. NaBH₄ | 5 : (S)-1-Boc-4-Cbz-2-(2-hydroxyethyl)piperazine | One-carbon homologation via oxidation-Wittig-hydrolysis-reduction sequence. |

| 4 | Compound 5 | TBDMSCl, Imidazole | 6 : (S)-1-Boc-4-Cbz-2-(2-((TBDMS)oxy)ethyl)piperazine | Protection of the hydroxyl group to prevent side reactions. |

| 5 | Compound 6 | 1. H₂, Pd/C2. CH₂O, HCOOH | 8 : (S)-1-Boc-4-methyl-2-(2-((TBDMS)oxy)ethyl)piperazine | Selective N4 deprotection followed by regioselective N-methylation.[5][6] |

| 6 | Compound 8 | TFA or HCl | 9 : this compound | Final deprotection of Boc and TBDMS groups to yield the target molecule. |

Conclusion

This technical guide outlines a comprehensive and scientifically sound synthetic pathway for this compound. By employing a strategy of orthogonal protection, controlled functional group transformations, and regioselective methylation, this multi-step synthesis is designed to be robust and adaptable. The detailed protocols and chemical reasoning provided herein offer a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the production of this novel and potentially valuable chemical building block for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 4. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 5. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]

- 6. US3159633A - Methylation of piperazines - Google Patents [patents.google.com]

Introduction: The Significance of the Piperazine Moiety

An In-depth Technical Guide to 2-(4-methylpiperazin-1-yl)ethanol: Properties, Synthesis, and Analysis

A Note on the Subject Compound: Initial research revealed a significant lack of publicly available experimental data for 2-(4-Methylpiperazin-2-yl)ethanol. To provide a comprehensive and technically sound guide as requested, this document focuses on the well-characterized and structurally related isomer, 2-(4-methylpiperazin-1-yl)ethanol (CAS: 5464-12-0) . This compound, where the ethanol group is attached to the nitrogen at position 1, serves as a valuable proxy for understanding the chemical behavior and analytical characteristics of N-alkylated piperazine ethanol derivatives.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer desirable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The introduction of an N-methyl group and a hydroxyethyl chain, as seen in 2-(4-methylpiperazin-1-yl)ethanol, creates a versatile building block with multiple points for further functionalization. This tertiary amine with a primary alcohol functionality is a key intermediate in the synthesis of a wide range of biologically active molecules, from anticancer agents to central nervous system drugs.[1][2] This guide provides a detailed overview of its chemical properties, synthesis, analytical characterization, and safe handling for researchers and drug development professionals.

Physicochemical Properties

2-(4-methylpiperazin-1-yl)ethanol is typically supplied as a light brown oil or liquid at room temperature.[3] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5464-12-0 | [4] |

| Molecular Formula | C₇H₁₆N₂O | [4][5] |

| Molecular Weight | 144.22 g/mol | [4] |

| Physical Form | Liquid / Light Brown Oil | [3] |

| Storage Temperature | Room Temperature | |

| Topological Polar Surface Area (TPSA) | 26.7 Ų | [4] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 2 | [6] |

Synthesis and Mechanistic Insights

The most common laboratory-scale synthesis of 2-(4-methylpiperazin-1-yl)ethanol involves the nucleophilic substitution of a haloethanol with N-methylpiperazine.[3] This approach is efficient and utilizes readily available starting materials.

Synthetic Protocol: N-alkylation of 1-Methylpiperazine

This protocol describes the synthesis via the reaction of 1-methylpiperazine with 2-bromoethanol.

Step-by-Step Methodology:

-

To a reaction flask, add 1-methylpiperazine (1.26 g, 13 mmol) and anhydrous ethanol (150 µL).

-

Add potassium carbonate (5.0 g, 36 mmol) to the mixture. This inorganic base acts as a proton scavenger for the hydrobromic acid byproduct formed during the reaction, driving the equilibrium towards the product.

-

Slowly add 2-bromoethanol (2.36 g, 19 mmol) dropwise to the stirring mixture. An excess of the alkylating agent is used to ensure complete conversion of the starting piperazine.

-

Heat the reaction mixture under reflux for 18 hours. The elevated temperature is necessary to overcome the activation energy of the nucleophilic substitution reaction.

-

After cooling to room temperature, filter the mixture to remove the insoluble potassium bromide salt and excess potassium carbonate.

-

Remove the ethanol solvent from the filtrate by rotary evaporation.

-

The resulting residue can be further purified by treating it with a solvent mixture such as acetone/dichloromethane to precipitate any remaining inorganic salts, followed by filtration and solvent removal to yield the final product as a light brown oil.[3]

Figure 1: Synthetic workflow for 2-(4-methylpiperazin-1-yl)ethanol.

Alternative Synthetic Routes

For the core N-(2-hydroxyethyl)piperazine structure, industrial processes often avoid starting with piperazine itself. One patented method involves the reductive alkylation and cyclization of monoethanolamine and diethanolamine in a hydrogen atmosphere over a nickel-copper-chromium catalyst.[7][8] This approach builds the heterocyclic ring and adds the side chain in a single process, offering a potentially more atom-economical route for large-scale production.

Analytical Characterization

A combination of spectroscopic methods is used to confirm the structure and purity of 2-(4-methylpiperazin-1-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for structural elucidation. The spectrum of 2-(4-methylpiperazin-1-yl)ethanol has distinct signals that correspond to each part of the molecule.

¹H NMR Data (CDCl₃): [3]

-

δ 3.61 (t, 2H): A triplet corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂-OH). The triplet splitting pattern arises from coupling to the adjacent two protons of the ethyl chain.

-

δ 2.56 (t, 2H): A triplet for the two protons on the carbon of the ethyl chain attached to the piperazine nitrogen (-N-CH₂-). This signal is also split into a triplet by the adjacent methylene group.

-

δ 2.3-2.7 (br m, 8H): A broad multiplet that accounts for the eight protons on the four methylene groups of the piperazine ring. The complexity arises from the overlapping signals and their various couplings.

-

δ 2.18 (s, 3H): A sharp singlet representing the three protons of the N-methyl group (-N-CH₃). The absence of adjacent protons results in a singlet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion.

-

MS-ESI: A molecular ion peak is observed at m/z 145 [M+H]⁺, which confirms the molecular weight of 144.22 g/mol .[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Expected IR Absorptions:

-

~3400 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.

-

~2940-2800 cm⁻¹ (strong): Absorptions due to C-H stretching of the alkane-like methyl and methylene groups.[9]

-

~1100-1000 cm⁻¹ (strong): A C-O stretching vibration from the primary alcohol group.

Figure 2: Analytical workflow for compound characterization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(4-methylpiperazin-1-yl)ethanol. It is classified as a hazardous substance.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use only in a well-ventilated area, such as a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10][11] Avoid breathing vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-(2-Hydroxyethyl)-4-methylpiperazine | 5464-12-0 [chemicalbook.com]

- 4. 1-(2-Hydroxyethyl)-4-methylpiperazine | C7H16N2O | CID 231184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 5464-12-0 | 1-(2-Hydroxyethyl)-4-methylpiperazine | Alcohols | Ambeed.com [ambeed.com]

- 7. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]

- 8. Synthesis of N-(2-hydroxyethyl)piperazine - Patent US-4338443-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. homelandenergysolutions.com [homelandenergysolutions.com]

- 11. aksci.com [aksci.com]

- 12. 5464-12-0|1-(2-Hydroxyethyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-(4-Methylpiperazin-2-yl)ethanol: A Privileged Scaffold in Modern Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylpiperazin-2-yl)ethanol (CAS No. 211053-48-4), a chiral piperazine derivative of significant interest in medicinal chemistry. We delve into its physicochemical properties, explore plausible synthetic strategies based on established methodologies for chiral 2-substituted piperazines, and detail its critical role as a structural motif in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel pharmaceutical agents, offering both foundational knowledge and practical insights into the application of this versatile building block.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a ubiquitous structural feature in a vast array of biologically active molecules and approved pharmaceutical drugs.[1] Its prevalence stems from a unique combination of properties: the basic nitrogen atoms enhance aqueous solubility and allow for salt formation, improving pharmacokinetic profiles, while the defined chair-like conformation provides a rigid scaffold for the precise spatial arrangement of pharmacophoric groups.[1] Within this class of "privileged structures," chiral 2-substituted piperazines, such as this compound, offer an additional layer of complexity and specificity, enabling finer control over target engagement and selectivity.

This guide will focus specifically on the this compound moiety, a building block that combines the advantageous features of the piperazine core with a chiral center and a functionalized ethanol sidechain, making it a highly valuable synthon in contemporary drug discovery.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 211053-48-4 | [Generic Supplier Data] |

| Molecular Formula | C7H16N2O | [Generic Supplier Data] |

| Molecular Weight | 144.21 g/mol | [Generic Supplier Data] |

| Appearance | Expected to be a liquid or low-melting solid | [Inference] |

| Boiling Point | Not explicitly available; estimated to be >200 °C | [Inference] |

| Solubility | Expected to be soluble in water and polar organic solvents | [Inference] |

Note: Explicit experimental data for this specific compound is not widely published. The table represents a combination of available data from chemical suppliers and scientifically sound estimations based on its structure.

Synthesis of this compound: A Strategic Approach

A plausible retrosynthetic analysis is depicted below:

References

2-(4-Methylpiperazin-2-yl)ethanol molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Methylpiperazin-2-yl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties and engage in specific molecular interactions. This guide provides a detailed examination of the molecular structure and conformational dynamics of a specific, chiral derivative: this compound. While this molecule serves as a discrete subject, the principles and methodologies discussed herein are broadly applicable to the wider class of substituted piperazines. We will explore the molecule's stereochemistry, the energetic landscape of its piperazine ring puckering, the rotational freedom of its substituents, and the interplay of steric and electronic factors that govern its preferred three-dimensional architecture. This analysis is grounded in established principles of conformational analysis, supported by data from analogous systems, and outlines a robust framework for its empirical and computational validation.

Introduction: The Significance of the Substituted Piperazine Motif

Piperazine derivatives are ubiquitous in pharmacology, forming the core of numerous drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, anti-HIV agents, and anticancer therapies[1]. Their prevalence stems from the unique combination of a basic, protonatable nitrogen (N4), which enhances aqueous solubility and allows for salt formation, and a second nitrogen (N1) that serves as a versatile handle for synthetic modification. The conformational flexibility of the piperazine ring, while not as simple as an acyclic chain, is a critical determinant of its biological activity, influencing how its substituents are presented to a biological target such as a receptor binding pocket or an enzyme active site[1].

The subject of this guide, this compound (Figure 1), is a chiral, unsymmetrically substituted piperazine. It features a stereocenter at the C2 position, a methyl group on the distal nitrogen (N4), and a hydroxyethyl substituent at C2. Understanding the conformational preferences of this molecule is crucial for predicting its interactions, designing derivatives, and interpreting structure-activity relationships (SAR).

Fundamental Molecular Structure

The core of this compound is a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4.

-

Chemical Identity :

-

IUPAC Name : this compound

-

CAS Number : 211053-48-4

-

Molecular Formula : C₇H₁₆N₂O

-

-

Stereochemistry : The carbon atom at position 2 (C2) is a chiral center, as it is bonded to four different groups: a hydrogen atom, the N1 atom of the ring, the C3 atom of the ring, and the ethanol side chain. Therefore, the molecule can exist as two distinct enantiomers: (R)-2-(4-Methylpiperazin-2-yl)ethanol and (S)-2-(4-Methylpiperazin-2-yl)ethanol. The specific stereoisomer will have profound implications for its biological activity, a well-documented phenomenon for chiral piperazines[1].

Caption: 2D chemical structure highlighting the chiral center (C*).

Conformational Analysis of the Piperazine Ring

Like its carbocyclic analog cyclohexane, the piperazine ring is not planar. It adopts puckered conformations to relieve torsional and angle strain. The principal conformations are the chair, the boat, and the twist-boat forms.

Chair Conformation: The Ground State

Experimental and computational studies overwhelmingly confirm that the chair conformation is the most stable, lowest-energy state for the piperazine ring, often by a significant margin[2][3][4]. The energy barrier to convert from a chair to a boat conformation is approximately 6.1 kcal/mol[2]. In the chair form, all C-C and C-N bonds are perfectly staggered, minimizing torsional strain. The substituents on the ring can occupy two distinct positions:

-

Axial (a) : Perpendicular to the approximate plane of the ring.

-

Equatorial (e) : Pointing outwards from the perimeter of the ring.

These two chair conformations can interconvert via a process called ring inversion or ring flipping. For this compound, this inversion process interconverts the axial and equatorial positions of all substituents.

Caption: Energy relationship between piperazine ring conformations.

Substituent Effects and Conformational Preference

The relative stability of the two possible chair conformers is determined by the energetic penalty of placing substituents in the axial position. For cyclohexane, this penalty is quantified by "A-values," which represent the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted ring. Larger groups have larger A-values, indicating a stronger preference for the equatorial position to avoid steric clashes with other axial atoms (1,3-diaxial interactions).

For this compound, we must consider the preferences of three groups: the N1-H, the C2-ethanol group, and the N4-methyl group.

-

N4-Methyl Group : The methyl group on N4 will strongly prefer the equatorial position to avoid steric clashes with the axial hydrogens on C3 and C5. The A-value for an N-methyl group on a piperidinium salt is ~1.9 kcal/mol, and a similar value is expected here[5].

-

C2-Ethanol Group : The -(CH₂)₂OH group at C2 is sterically demanding and would also be expected to favor the equatorial position. However, studies on 2-substituted piperazines have revealed a counterintuitive preference for the axial conformation in many cases[1]. This preference can be driven by stabilizing factors such as intramolecular hydrogen bonding or favorable electronic interactions (e.g., pseudoallylic strain in N-acyl systems)[1][6]. In the case of this compound, the hydroxyl group of the ethanol substituent can act as a hydrogen bond donor, and the N1 nitrogen can act as an acceptor. This intramolecular hydrogen bond is only possible when the ethanol group is in the axial position, which can stabilize this conformer significantly.

Based on analogous systems, the most stable conformation of this compound is predicted to be a chair conformation where:

-

The N4-methyl group is equatorial .

-

The C2-ethanol group is axial , potentially stabilized by an intramolecular hydrogen bond between the ethanol's -OH group and the lone pair of the N1 nitrogen.

Caption: Predicted equilibrium between axial and equatorial C2-substituent conformers. (Note: Images are placeholders for actual 3D renderings).

Methodologies for Structural and Conformational Elucidation

The predicted conformation must be validated empirically. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling provides a comprehensive and self-validating approach.

Experimental Workflow

The following protocol outlines a robust experimental strategy.

Step 1: Synthesis and Purification The synthesis of enantiomerically pure 2-substituted piperazines can be achieved from α-amino acids, followed by standard purification techniques like column chromatography or recrystallization to obtain an analytically pure sample.

Step 2: X-ray Crystallography This is the gold standard for determining solid-state structure.

-

Protocol :

-

Crystal Growth : Grow high-quality single crystals, often the most challenging step. Techniques include slow evaporation from a suitable solvent (e.g., ethyl acetate, ethanol), vapor diffusion, or cooling[7].

-

Data Collection : Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at low temperatures (~100 K) to minimize thermal motion[7].

-

Structure Solution and Refinement : Solve the phase problem using direct methods and refine the structural model against the experimental data. The final refined structure provides precise bond lengths, bond angles, and torsional angles, definitively showing the ring pucker and substituent orientations in the solid state[8].

-

Step 3: NMR Spectroscopy NMR provides the crucial link between the solid-state structure and the behavior in solution, where most biological interactions occur.

-

Protocol :

-

Standard Spectra (¹H, ¹³C, COSY, HSQC) : Acquire standard 1D and 2D spectra in a suitable solvent (e.g., CDCl₃, DMSO-d₆) to assign all proton and carbon signals[9][10].

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY) : This experiment detects through-space correlations between protons that are close to each other (<5 Å). For the predicted stable conformer, a strong NOE signal would be expected between the axial protons on C2, C3, and C5, and the axial ethanol substituent's protons.

-

Variable Temperature (VT) NMR : By recording ¹H NMR spectra over a range of temperatures, one can study the dynamics of conformational change[11][12]. As the temperature is lowered, the rate of ring inversion slows. If both conformers are present, separate signals for each may be observed at low temperatures. As the temperature is raised, these signals will broaden and coalesce into averaged signals. The coalescence temperature (Tc) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion process, which typically falls between 56 and 80 kJ/mol for piperazines[12].

-

Caption: A self-validating workflow combining crystallography and NMR.

Computational Chemistry Workflow

Computational methods are invaluable for exploring the entire conformational space and providing quantitative energy differences that support experimental findings.

-

Protocol :

-

Conformational Search : Perform a systematic or stochastic conformational search to identify all low-energy minima for the chair, boat, and twist-boat forms with both axial and equatorial substituents.

-

Geometry Optimization and Energy Calculation : Optimize the geometry of each identified conformer using a reliable quantum mechanical method. Density Functional Theory (DFT) with a functional like M06-2X and a basis set such as cc-pVDZ or larger has been shown to provide an excellent balance of accuracy and efficiency for piperazine systems[2][4]. Include a continuum solvation model (e.g., SMD, PCM) to simulate the solvent environment used in NMR experiments.

-

Frequency Calculation : Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

-

Data Analysis : Compare the relative Gibbs free energies of all conformers to determine the predicted global minimum and the Boltzmann population of each conformer at a given temperature.

-

| Parameter | Typical Literature Value for Piperazines | Significance |

| Chair-Boat Energy Gap | ~6.1 kcal/mol[2] | Confirms the overwhelming preference for the chair pucker. |

| Ring Inversion Barrier (ΔG‡) | 56 - 80 kJ/mol (13.4 - 19.1 kcal/mol)[12] | Quantifies the kinetic stability of a single chair conformer. |

| Axial-Equatorial ΔG (A-value) | Substituent Dependent (e.g., ~1.9 kcal/mol for N-Me)[5] | Predicts the thermodynamic equilibrium between the two chair forms. |

Table 1: Key Energetic Parameters in Piperazine Conformational Analysis.

Conclusion

The molecular conformation of this compound is governed by a delicate balance of steric hindrance and stabilizing intramolecular forces. While general principles of stereoelectronics suggest a strong preference for a chair conformation with the bulky N4-methyl group in an equatorial position, the orientation of the C2-ethanol substituent is less intuitive. Evidence from analogous 2-substituted systems strongly suggests a preference for an axial orientation, stabilized by an intramolecular hydrogen bond to the N1 nitrogen.

This guide has detailed the theoretical basis for this prediction and provided a comprehensive, field-proven workflow for its validation. By integrating high-resolution X-ray crystallography, advanced NMR techniques, and robust computational chemistry, researchers can achieve a complete and accurate understanding of this molecule's three-dimensional structure. This knowledge is the bedrock upon which rational drug design and the interpretation of biological data are built, enabling the targeted optimization of piperazine-based compounds for improved therapeutic outcomes.

References

- 1. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data of 2-(4-Methylpiperazin-1-yl)ethanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-methylpiperazin-1-yl)ethanol (CAS No: 5464-12-0), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causality behind experimental choices and the rigorous interpretation of the resulting spectra, ensuring scientific integrity and providing actionable insights for its application.

Upon initial investigation, it is crucial to clarify the isomeric structure. While the query specified "2-(4-Methylpiperazin-2-yl)ethanol," publicly available and commercial data overwhelmingly correspond to the 1-yl isomer, 2-(4-methylpiperazin-1-yl)ethanol . This guide will therefore focus on this well-documented and commercially prevalent compound.[1][2][3]

Molecular Structure and Key Identifiers

2-(4-Methylpiperazin-1-yl)ethanol is a tertiary amine and a primary alcohol. Its structure consists of a piperazine ring N-substituted with a methyl group at the 4-position and an ethanol group at the 1-position.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)ethanol | [1] |

| CAS Number | 5464-12-0 | [1][2] |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| InChIKey | QHTUMQYGZQYEOZ-UHFFFAOYSA-N | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-methylpiperazin-1-yl)ethanol, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : A sample of 5-25 mg of 2-(4-methylpiperazin-1-yl)ethanol is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[4] The choice of CDCl₃ is standard for small organic molecules due to its good solubilizing power and relatively clean spectral window.

-

Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5][6]

-

Data Acquisition : The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse sequences are used for acquisition.

-

Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum.

¹H NMR Data Interpretation

The expected ¹H NMR spectrum of 2-(4-methylpiperazin-1-yl)ethanol in CDCl₃ shows distinct signals corresponding to the methyl, piperazine ring, and ethanol chain protons.[7]

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Integration | Assignment |

| 3.61 | 2H | Triplet (t) | 2 | -CH₂-OH |

| 2.56 | 2H | Triplet (t) | 2 | -N-CH₂-CH₂-OH |

| 2.3-2.7 | 8H | Broad multiplet (br m) | 8 | Piperazine ring protons (-CH₂-N-CH₂-) |

| 2.18 | 3H | Singlet (s) | 3 | N-CH₃ |

-

Rationale : The triplet at 3.61 ppm is characteristic of the methylene group attached to the hydroxyl group, coupled to the adjacent methylene group. The triplet at 2.56 ppm corresponds to the methylene group attached to the piperazine nitrogen. The broad multiplet between 2.3 and 2.7 ppm arises from the eight protons of the piperazine ring, which often show complex coupling patterns. The singlet at 2.18 ppm is a clear indicator of the N-methyl group, which has no adjacent protons to couple with.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of inequivalent carbons and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is similar to that for ¹H NMR, though a higher concentration (50-100 mg) is often beneficial due to the lower natural abundance of ¹³C.[4] A standard proton-decoupled ¹³C NMR experiment is performed to yield a spectrum with singlets for each unique carbon atom.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum of 2-(4-methylpiperazin-1-yl)ethanol would be expected to show six distinct signals, corresponding to the seven carbon atoms in the molecule (with two pairs of piperazine carbons being chemically equivalent).

| Chemical Shift (δ, ppm) | Assignment |

| ~60 | -CH₂-OH |

| ~58 | -N-CH₂-CH₂-OH |

| ~55 | Piperazine ring carbons adjacent to N-CH₂-CH₂-OH |

| ~53 | Piperazine ring carbons adjacent to N-CH₃ |

| ~46 | N-CH₃ |

-

Rationale : The chemical shifts are influenced by the electronegativity of adjacent atoms. The carbon attached to the oxygen (-CH₂-OH) is the most downfield. The carbons of the piperazine ring appear in the typical range for aliphatic amines, and the N-methyl carbon is the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is particularly useful for obtaining high-quality spectra of solid or liquid samples with minimal preparation.

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Setup : An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application : A small amount of liquid or low-melting solid 2-(4-methylpiperazin-1-yl)ethanol is placed directly onto the ATR crystal.[8]

-

Data Acquisition : The sample spectrum is recorded. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Data Interpretation

The IR spectrum of 2-(4-methylpiperazin-1-yl)ethanol will exhibit characteristic absorption bands for the O-H, C-H, and C-N bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 2940-2800 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1450 | C-H bend | Aliphatic (CH₂, CH₃) |

| 1260-1050 | C-O stretch | Primary Alcohol |

| 1150-1085 | C-N stretch | Tertiary Amine |

-

Rationale : The most prominent feature is the broad O-H stretching band, characteristic of a hydrogen-bonded alcohol. The sharp bands in the 2800-2940 cm⁻¹ region are due to the C-H stretching of the methyl and methylene groups. The C-O and C-N stretching vibrations appear in the fingerprint region and confirm the presence of the alcohol and tertiary amine functionalities, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

-

Sample Introduction : A dilute solution of the sample is injected into a gas chromatograph (GC), which separates the analyte from any impurities. The volatile analyte then enters the mass spectrometer.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•) and various fragment ions.[9][10][11]

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection : The abundance of each ion is measured, generating a mass spectrum.

MS Data Interpretation

The mass spectrum of 2-(4-methylpiperazin-1-yl)ethanol will show the molecular ion peak and several characteristic fragment peaks.

| m/z | Ion | Proposed Structure |

| 144 | [M]⁺• | Molecular Ion |

| 113 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 99 | [M - CH₂CH₂OH]⁺ | Loss of the hydroxyethyl radical |

| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |

| 58 | [C₃H₈N]⁺ | Cleavage of the piperazine ring |

-

Rationale : The molecular ion peak at m/z 144 confirms the molecular weight of the compound.[1] The fragmentation pattern is characteristic of N-substituted piperazines and alcohols. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a common fragmentation pathway for amines, leading to the formation of stable iminium ions. The base peak is often observed at m/z 70, resulting from the cleavage of the hydroxyethyl group.

Fragmentation Pathway Diagram

Caption: Proposed EI fragmentation of 2-(4-methylpiperazin-1-yl)ethanol.

Conclusion

The combined spectroscopic data from NMR, IR, and MS provide a comprehensive and unambiguous structural confirmation of 2-(4-methylpiperazin-1-yl)ethanol. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (alcohol and tertiary amine), and the mass spectrum verifies the molecular weight and reveals a characteristic fragmentation pattern. This self-validating set of data provides a robust analytical foundation for the use of this compound in research and development.

References

- 1. 1-(2-Hydroxyethyl)-4-methylpiperazine | C7H16N2O | CID 231184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Hydroxyethyl)-4-methylpiperazine | 5464-12-0 [sigmaaldrich.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1-(2-Hydroxyethyl)-4-methylpiperazine | 5464-12-0 [chemicalbook.com]

- 8. agilent.com [agilent.com]

- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

A Senior Application Scientist's Guide to the Characterization and Purification of 2-(4-Methylpiperazin-2-yl)ethanol

Abstract

This technical guide provides a comprehensive framework for the characterization and purification of 2-(4-Methylpiperazin-2-yl)ethanol, a substituted piperazine derivative of interest in pharmaceutical development and chemical synthesis. As a polar, basic compound, it presents unique challenges that necessitate specialized analytical and purification strategies. This document moves beyond standard protocols to explain the underlying chemical principles guiding methodological choices, ensuring robust and reproducible outcomes. We will explore a multi-technique approach for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Furthermore, we detail field-proven purification strategies, with a focus on mitigating the common issues associated with basic amines in chromatography and crystallization. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a validated, in-depth understanding of this molecule.

Introduction: The Scientific Context of this compound

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[1] The title compound, this compound, incorporates this key heterocycle along with a hydroxyl group, rendering it a polar and versatile building block. Its structure, featuring a tertiary amine, a secondary amine, and a primary alcohol, presents a distinct set of analytical and purification challenges. The basic nature of the piperazine nitrogen atoms can lead to strong interactions with acidic stationary phases in chromatography, causing poor peak shape and low recovery.[2] Its polarity and hydrogen bonding capacity influence solubility, dictating the choice of solvents for both analysis and purification.

A thorough understanding of this molecule's physicochemical properties is paramount for its successful application. This guide, therefore, provides the necessary protocols and, more importantly, the strategic reasoning required to confidently characterize its identity and achieve high purity.

Structural Characterization and Identity Confirmation

Confirming the chemical identity of this compound requires a suite of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

Expert Insight: For a molecule with multiple nitrogen atoms, protonation state can significantly affect chemical shifts. It is crucial to use a consistent, well-defined solvent system (e.g., CDCl₃, DMSO-d₆) and to be aware that acidic impurities can cause peak broadening, particularly for protons near the nitrogen atoms.

2.1.1 Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Rationale |

| -OH | 1.5 - 4.0 (variable) | Broad Singlet | Labile proton, shift is concentration and solvent dependent. |

| -CH₂-OH | 3.5 - 3.7 | Multiplet | Adjacent to an electronegative oxygen and a chiral center. |

| Piperazine Ring Protons | 2.0 - 3.0 | Complex Multiplets | Protons on the piperazine ring, diastereotopic due to the substituent. |

| N-CH₃ | ~2.3 | Singlet | Methyl group attached to a nitrogen atom. |

| Piperazine N-H | 1.0 - 3.0 (variable) | Broad Singlet | Labile proton, similar to the alcohol proton. |

2.1.2 Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Rationale |

| -C H₂-OH | ~60 | Carbon attached to an electronegative oxygen. |

| Piperazine Ring Carbons | 45 - 60 | Aliphatic carbons within the heterocyclic ring. |

| N-C H₃ | ~46 | Methyl carbon attached to a nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. For this compound, Electrospray Ionization (ESI) is the preferred method due to the molecule's polarity and the presence of basic nitrogen atoms, which are easily protonated.

Expert Insight: ESI-MS in positive ion mode will be highly sensitive. The most prominent ion observed will likely be the protonated molecule [M+H]⁺.

Table 2: Expected Mass Spectrometry Data

| Parameter | Expected Value | Technique | Notes |

|---|---|---|---|

| Molecular Formula | C₇H₁₆N₂O | - | - |

| Molecular Weight | 144.21 g/mol | - | [3] |

| [M+H]⁺ (Exact Mass) | 145.1335 | ESI-HRMS | High-resolution MS confirms elemental composition. |

| Key Fragment Ions (EI) | m/z 114, 99, 70 | EI-GC-MS | Potential fragments corresponding to the loss of -CH₂OH, the N-methyl group, and cleavage of the piperazine ring. The fragmentation of the ethanol side chain itself often shows a loss of water (m/z 28).[4][5] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. A sample can be analyzed neat as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.[6]

Table 3: Key FT-IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, may be obscured by O-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong, sharp |

| C-N Stretch (Amine) | 1000 - 1250 | Medium |

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |

Purity Assessment: Chromatographic Methods

Assessing the purity of this compound requires a reliable chromatographic method capable of separating the main compound from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC)

Due to its polarity, reversed-phase HPLC (RP-HPLC) is the method of choice. However, the basic nature of the piperazine moiety necessitates special considerations to achieve good peak shape and reproducibility.

The Challenge of Amine Analysis: Unmodified silica-based C18 columns have residual acidic silanol groups on their surface. Basic amines can interact with these sites via strong ionic interactions, leading to significant peak tailing, poor resolution, and irreversible adsorption.[2]

The Solution: Mobile Phase Modification: To mitigate these undesirable interactions, a competing base is added to the mobile phase. This additive, typically an amine like triethylamine (TEA) or a volatile salt like ammonium formate, effectively "masks" the active silanol sites, allowing the analyte to elute with a symmetrical peak shape.[7][8]

Protocol: RP-HPLC Purity Analysis

Objective: To determine the purity of this compound using a robust RP-HPLC-UV method.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic Acid (TFA) or Formic Acid (FA)

-

Triethylamine (TEA) (optional, for high pH methods)

Method Parameters (Acidic Conditions):

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm (Note: lacks a strong chromophore, so low UV detection is necessary. Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are superior alternatives if available).

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of ~1 mg/mL.

System Validation: Before analysis, the system must be equilibrated by running the gradient program with a blank injection (diluent only) until a stable baseline is achieved. System suitability is confirmed by making replicate injections of a standard solution; the peak area and retention time should have a relative standard deviation (RSD) of <2%.

Purification Strategies

Achieving high purity for a polar, basic compound like this compound requires a carefully selected purification strategy. The choice between chromatography and crystallization depends on the impurity profile, the required scale, and the desired final purity.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the most appropriate purification technique.

Caption: Decision workflow for selecting a purification method.

Purification by Column Chromatography

Flash column chromatography is a workhorse technique for purification. As with HPLC, the basicity of the analyte is the primary challenge when using standard silica gel.

Expert Insight: Pre-treating the silica gel can dramatically improve purification efficiency. This can be done by preparing the silica slurry in the initial, low-polarity eluent that contains the amine modifier (e.g., 1% triethylamine in hexanes). This neutralizes the acidic sites before the compound is loaded onto the column.[9]

Protocol: Flash Chromatography with Amine Modifier

Objective: To purify crude this compound using a silica gel column with a modified mobile phase.

Materials:

-

Silica gel (60 Å, 40-63 µm)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

-

Flash chromatography system or glass column

Procedure:

-

Solvent System Selection: Develop a solvent system using TLC. A common starting point for polar amines is a mixture of DCM and MeOH. Spot the crude material on a silica TLC plate and develop in various DCM:MeOH ratios (e.g., 99:1, 95:5, 90:10). To prevent streaking, add 1% TEA to the entire mobile phase. The ideal system will give the target compound an Rf value of ~0.3.

-

Column Packing:

-

Prepare a slurry of silica gel in the initial eluent (e.g., 99:1 DCM:MeOH with 1% TEA).

-

Pour the slurry into the column and allow it to pack under pressure. Do not let the column run dry.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of DCM.

-

Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.

-

-

Elution:

-

Begin elution with the low-polarity starting solvent.

-

Gradually increase the polarity by increasing the percentage of MeOH (a step or linear gradient).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Purification by Crystallization

If the compound is a solid and has moderate solubility, crystallization can be an excellent and scalable method for achieving very high purity.

Expert Insight: The key to successful crystallization is finding a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. For a polar compound like this, polar solvents like ethanol, isopropanol, or acetonitrile are good starting points.[10][11] An anti-solvent (a solvent in which the compound is insoluble, like hexanes or diethyl ether) can be added to induce precipitation.[10]

Protocol: Cooling Crystallization

Objective: To purify solid this compound by recrystallization from a single solvent.

Materials:

-

Crude solid product

-

Ethanol (or other suitable solvent)

-

Erlenmeyer flask, heat source, filtration apparatus

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

-

Crystal Growth: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Conclusion

The successful characterization and purification of this compound are readily achievable with a scientifically sound approach. This guide emphasizes that understanding the molecule's inherent physicochemical properties—namely its polarity and basicity—is the critical first step. Spectroscopic and spectrometric methods provide a clear path to identity confirmation, while tailored chromatographic and crystallization protocols, designed specifically to manage the challenges of polar amines, enable the attainment of high purity. The methodologies and expert insights detailed herein provide a robust foundation for researchers and developers working with this and structurally related compounds, ensuring both efficiency and confidence in their scientific outcomes.

References

- 1. mdpi.com [mdpi.com]

- 2. biotage.com [biotage.com]

- 3. 2-(1-Methylpiperazin-2-yl)ethanol | C7H16N2O | CID 6484682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. biotage.com [biotage.com]

- 8. reddit.com [reddit.com]

- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]

- 10. benchchem.com [benchchem.com]

- 11. WO2007004234A1 - A PROCESS FOR THE PREPARATION OF 2-[2-(4-DIBENZO[b,f] [L,4] THIAZEPIN-11-yl-1- PIPERAZINYL)ETHOXY] ETHANOL FUMARATE - Google Patents [patents.google.com]

A Comprehensive Review of Chiral Piperazine Derivatives in Synthesis

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1] Its unique physicochemical properties, including its basicity and ability to engage in hydrogen bonding, make it a valuable component in drug design for modulating solubility and pharmacokinetic profiles.[2] When chirality is introduced into the piperazine framework, it unlocks a three-dimensional chemical space that can lead to enhanced potency, selectivity, and reduced off-target effects, a critical aspect in modern drug development where stereochemistry plays a pivotal role.[3][4]

This technical guide provides a comprehensive review of the key asymmetric strategies for the synthesis of chiral piperazine derivatives. Authored from the perspective of a senior application scientist, this document delves into the causality behind experimental choices, offers detailed protocols for seminal reactions, and presents a curated overview of the applications of these vital building blocks in natural product synthesis and pharmaceuticals.

Part 1: Diastereoselective Pathways to Chiral Piperazines

Diastereoselective methods offer a robust approach to chiral piperazines by leveraging the influence of a pre-existing chiral center to direct the stereochemical outcome of a new stereocenter. This can be achieved through the use of chiral auxiliaries or by starting from inherently chiral molecules from the chiral pool.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable strategy where a chiral molecule is temporarily incorporated into the substrate to guide the stereoselective formation of a new chiral center. The choice of auxiliary is paramount as its steric and electronic properties dictate the facial selectivity of the reaction.

A prominent example is the use of sulfinamides, such as Ellman's auxiliary, which can be attached to an imine to direct the nucleophilic addition with high diastereoselectivity.[5] The sulfinyl group coordinates with the incoming nucleophile, and its bulky tert-butyl group effectively blocks one face of the imine, forcing the nucleophile to attack from the less hindered side.[6] After the desired transformation, the auxiliary can be cleaved under mild conditions to reveal the chiral amine.

Experimental Protocol: Diastereoselective Nucleophilic Addition to a Sulfinylimine [5]

-

Formation of the Sulfinylimine: To a solution of the desired aldehyde (1.0 eq) in an appropriate solvent such as CH2Cl2, add (R)-2-methylpropane-2-sulfinamide (1.05 eq) and a dehydrating agent like CuSO4 or Ti(OEt)4. Stir the mixture at room temperature until the formation of the imine is complete, as monitored by TLC or NMR.

-

Nucleophilic Addition: Cool the solution of the sulfinylimine to -78 °C under an inert atmosphere. Add the nucleophile (e.g., a Grignard reagent or an organolithium species) dropwise. The reaction is typically stirred for several hours at this temperature.

-

Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract the product with an organic solvent. The organic layers are combined, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

Cleavage of the Auxiliary: The resulting sulfinamide is dissolved in a suitable solvent (e.g., methanol), and a strong acid such as HCl is added. The mixture is stirred until the cleavage is complete. The chiral amine can then be isolated and purified.

| Chiral Auxiliary | Substrate | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |

| (R)-2-methylpropane-2-sulfinamide | Aryl Imine | TMSCF3 | >95:5 | [5] |

| Evans Oxazolidinone | N-acyloxazolidinone | Alkyl Halide | >98:2 | [6] |

Diagram: Chiral Auxiliary-Mediated Synthesis

Caption: Workflow for chiral auxiliary-mediated synthesis.

Chiral Pool Synthesis

Chiral pool synthesis leverages the vast collection of naturally occurring enantiopure compounds, such as amino acids and carbohydrates, as starting materials.[5] This approach is highly efficient as the chirality is already present, and the synthetic challenge lies in the creative transformation of these molecules into the desired piperazine scaffold.

For instance, α-amino acids are excellent precursors for 2-substituted piperazines.[7][8] The stereocenter at the α-carbon of the amino acid is retained throughout the synthesis, ultimately becoming a stereocenter in the final piperazine ring. The synthesis often involves the reduction of the carboxylic acid to an alcohol, followed by a series of protection, activation, and cyclization steps.

Experimental Protocol: Synthesis of a Chiral Piperazine from an Amino Acid [7]

-

Reduction of the Amino Acid: The N-protected amino acid (e.g., Boc-L-leucine) is dissolved in an anhydrous solvent like THF and cooled to 0 °C. A reducing agent such as borane-tetrahydrofuran complex (BH3·THF) is added dropwise, and the reaction is stirred until the carboxylic acid is fully reduced to the corresponding amino alcohol.

-

Protection and Activation: The resulting amino alcohol is then subjected to a sequence of protection and activation steps. For example, the primary amine can be protected with a suitable group (e.g., Cbz), and the hydroxyl group can be converted into a good leaving group (e.g., a mesylate or tosylate).

-

Cyclization: The N-protected amino mesylate is then reacted with a suitable diamine building block in the presence of a base to facilitate the intramolecular cyclization, forming the piperazine ring.

-

Deprotection: Finally, the protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for Cbz, acidic conditions for Boc) to yield the chiral piperazine.

| Chiral Pool Source | Key Intermediate | Overall Yield | Reference |

| L-Alanine | N-Boc-L-alaninol | Good | [5] |

| (R)-Phenylglycinol | Chiral α-amino sulfinylimine | ~80% | [5] |

| D-Glucose | Dioxopiperazine | Moderate | [9] |

Part 2: Enantioselective Catalytic Strategies

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach to chiral molecules. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral pyrazines or their derivatives is a powerful method for the direct synthesis of chiral piperazines.[10][11][12] The success of this reaction hinges on the use of a chiral transition-metal catalyst, typically based on iridium or palladium, coordinated to a chiral ligand.[1][13] The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to a high enantiomeric excess (ee) in the product.

Diagram: Asymmetric Hydrogenation Workflow

Caption: Catalytic asymmetric hydrogenation of a pyrazine.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyrazinium Salt [10]

-

Catalyst Preparation: In a glovebox, a solution of the iridium precursor, [Ir(COD)Cl]2, and the chiral ligand (e.g., (S,S)-f-Binaphane) in a degassed solvent is prepared.

-

Reaction Setup: To a vial containing the pyrazinium salt substrate, the catalyst solution is added. The vial is placed in an autoclave.

-

Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 600 psi). The reaction is stirred at a specific temperature for a set period.

-

Work-up and Analysis: After the reaction, the autoclave is carefully depressurized. The solvent is removed in vacuo, and the residue is purified by chromatography. The enantiomeric excess of the product is determined by chiral HPLC.

| Catalyst/Ligand | Substrate | Yield | ee (%) | Reference |

| [Ir(COD)Cl]2 / (S,S)-f-Binaphane | 3-Substituted Pyrazinium Salt | High | up to 96 | [10] |

| Pd(TFA)2 / Chiral Phosphine | Pyrazin-2-ol | 93% | 90 | [11] |

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a versatile tool for the enantioselective synthesis of α-substituted piperazin-2-ones, which are valuable precursors to chiral piperazines.[14][15][16] This reaction typically involves the decarboxylative allylic alkylation of a piperazin-2-one substrate bearing an allyl carbonate or a similar leaving group. The use of a chiral ligand, often a phosphinooxazoline (PHOX) derivative, is crucial for achieving high enantioselectivity.[17][18]

The catalytic cycle involves the formation of a π-allyl palladium intermediate. The chiral ligand on the palladium center controls the facial selectivity of the subsequent nucleophilic attack of the enolate, leading to the formation of a new stereocenter with high enantiomeric purity.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation [15]

-

Reaction Setup: In a glovebox, the palladium precursor (e.g., Pd2(dba)3), the chiral ligand (e.g., (S)-(CF3)3-tBuPHOX), and the piperazin-2-one substrate are dissolved in an anhydrous solvent such as toluene.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 40 °C) and stirred for a period of 12-48 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.

-

Conversion to Piperazine: The resulting chiral piperazin-2-one can be converted to the corresponding piperazine through a two-step sequence of deprotection and reduction (e.g., with LiAlH4).

| Ligand | Substrate | Yield | ee (%) | Reference |

| (S)-(CF3)3-tBuPHOX | N-protected piperazin-2-one | 89% | 91 | [19] |

| Chiral PHOX ligand | N-Boc-protected piperazin-2-one | High | High | [3] |

Asymmetric C-H Functionalization